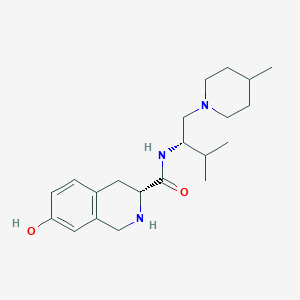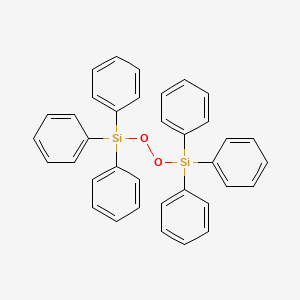
Dioxybis(triphenylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxybis(triphenylsilane) is an organosilicon compound with the molecular formula C36H30O2Si2. It is characterized by the presence of two triphenylsilane groups connected through an oxygen bridge. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioxybis(triphenylsilane) can be synthesized through the reaction of triphenylsilane with oxygen. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a diazabicyclooctane-hydrogen peroxide complex in the presence of chlorotrimethylsilane .
Industrial Production Methods: While specific industrial production methods for dioxybis(triphenylsilane) are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and safety, considering the potential hazards associated with the reagents used.
Analyse Des Réactions Chimiques
Types of Reactions: Dioxybis(triphenylsilane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the silicon-oxygen-silicon bridge and the phenyl groups attached to the silicon atoms.
Common Reagents and Conditions:
Substitution: Substitution reactions involving dioxybis(triphenylsilane) typically occur at the phenyl groups, facilitated by various electrophiles and nucleophiles.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dioxybis(triphenylsilane) has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate the potential therapeutic applications of dioxybis(triphenylsilane) derivatives in drug development.
Mécanisme D'action
The mechanism of action of dioxybis(triphenylsilane) involves its ability to donate hydride ions in reduction reactions and to form stable intermediates in oxidation processes. The compound’s molecular targets include various organic substrates, which undergo transformation through the formation of silicon-oxygen and silicon-carbon bonds. The pathways involved in these reactions are influenced by the presence of catalysts and the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Triphenylsilane: Similar in structure but lacks the oxygen bridge, making it less reactive in certain oxidation reactions.
Diphenylsilane: Contains two phenyl groups attached to silicon, offering different reactivity and applications compared to dioxybis(triphenylsilane).
Tris(trimethylsilyl)silane: Known for its radical reducing properties, it differs significantly in structure and reactivity from dioxybis(triphenylsilane).
Uniqueness: Dioxybis(triphenylsilane) is unique due to its oxygen bridge, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and enhances its utility in various scientific and industrial applications.
Propriétés
Numéro CAS |
2319-39-3 |
|---|---|
Formule moléculaire |
C36H30O2Si2 |
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
triphenyl(triphenylsilylperoxy)silane |
InChI |
InChI=1S/C36H30O2Si2/c1-7-19-31(20-8-1)39(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-38-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clé InChI |
IJSPNPSQIMOSAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


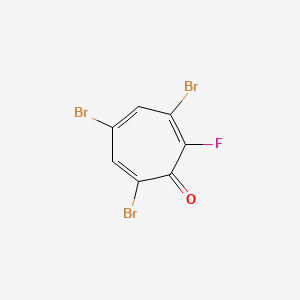
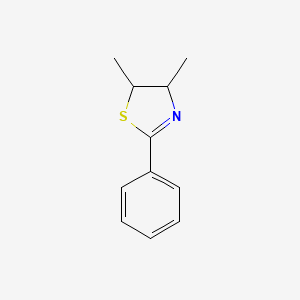
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
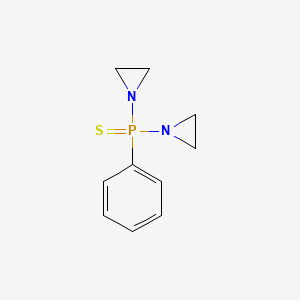
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
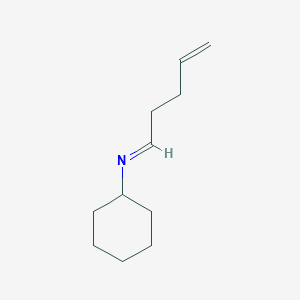
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
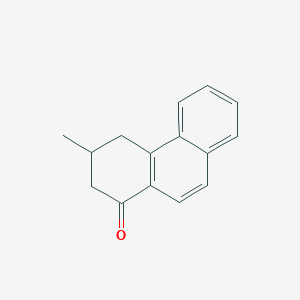
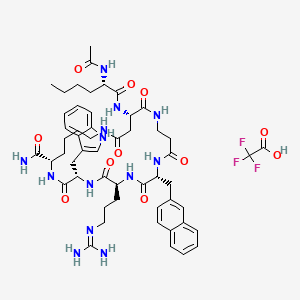
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
